molecular formula C19H14FN3O3S B11193164 2-benzyl-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

2-benzyl-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B11193164
M. Wt: 383.4 g/mol
InChI Key: RKBLHFJJXONEGI-UHFFFAOYSA-N
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Description

2-benzyl-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrido[2,3-e][1,2,4]thiadiazine core, which is a fused ring system containing nitrogen, sulfur, and oxygen atoms

Preparation Methods

The synthesis of 2-benzyl-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-e][1,2,4]thiadiazine Core: This step involves the cyclization of appropriate precursors containing nitrogen and sulfur atoms under specific reaction conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate fluorophenyl boronic acids and palladium catalysts.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

2-benzyl-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule. Common reagents include halides, amines, and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-benzyl-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-benzyl-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-benzyl-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can be compared with other similar compounds, such as:

    2-benzyl-4-phenyl-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: This compound lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: The presence of a chlorine atom instead of fluorine may result in different chemical and biological properties.

    2-benzyl-4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: The methyl group may influence the compound’s solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H14FN3O3S

Molecular Weight

383.4 g/mol

IUPAC Name

2-benzyl-4-(3-fluorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C19H14FN3O3S/c20-15-8-4-9-16(12-15)23-18-17(10-5-11-21-18)27(25,26)22(19(23)24)13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

RKBLHFJJXONEGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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